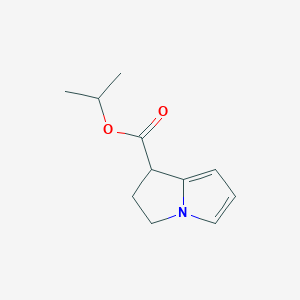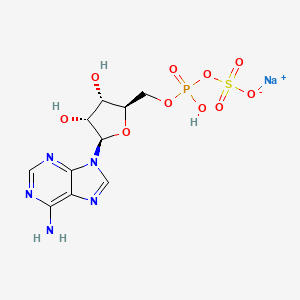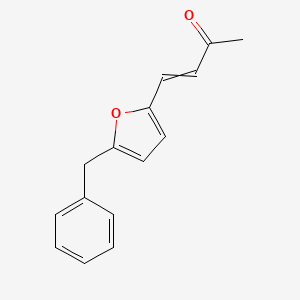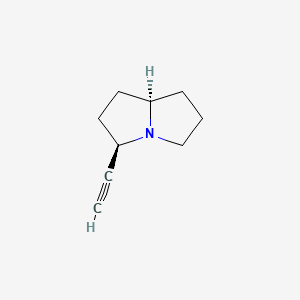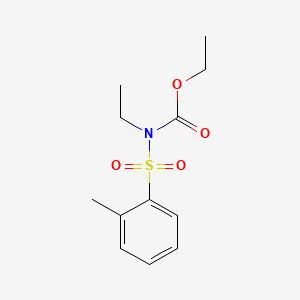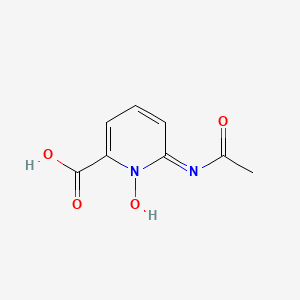
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an acetylimino group, a hydroxyl group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylimino-1-hydroxypyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of 6-amino-1-hydroxypyridine-2-carboxylic acid with acetic anhydride under acidic conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetylimino group can be reduced to an amine.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the carboxylic acid group to an acyl chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-acetylimino-1-oxo-pyridine-2-carboxylic acid.
Reduction: Formation of 6-acetylamino-1-hydroxypyridine-2-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Acetylimino-1-hydroxypyridine-2-carboxylic acid involves its interaction with various molecular targets. The acetylimino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can chelate metal ions, affecting metal-dependent biological processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyridine-2-carboxylic acid: Lacks the acetylimino group but shares the hydroxyl and carboxylic acid groups.
6-Acetylamino-pyridine-2-carboxylic acid: Contains an acetylamino group instead of an acetylimino group.
Uniqueness
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid is unique due to the presence of the acetylimino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyridinecarboxylic acids and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
6-acetylimino-1-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-4-2-3-6(8(12)13)10(7)14/h2-4,14H,1H3,(H,12,13) |
InChI Key |
QZVFEOBLDLTUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C=CC=C(N1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


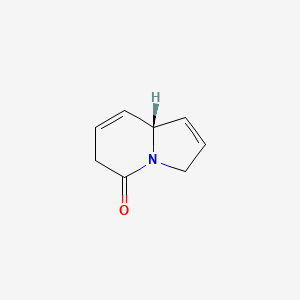
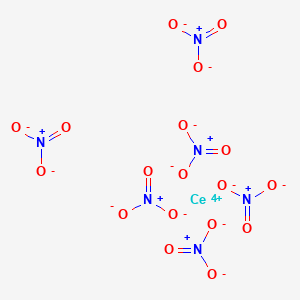
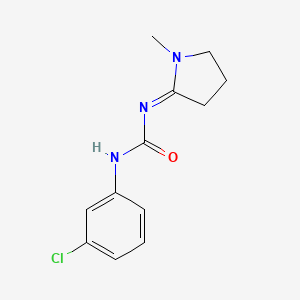
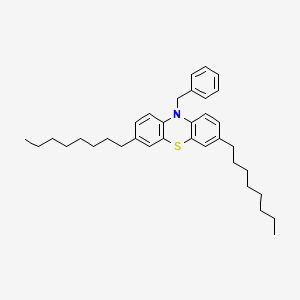
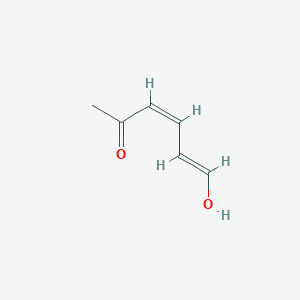
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
